
3-Chloropropane-1,2-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropropane-1,2-dithiol is an organic compound with the molecular formula C3H7ClS2 It is a chlorinated derivative of propane-1,2-dithiol, characterized by the presence of a chlorine atom attached to the third carbon of the propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloropropane-1,2-dithiol can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100 degrees Celsius. Another method involves the chlorination of propane-1,2-dithiol using thionyl chloride or phosphorus pentachloride as chlorinating agents.
Industrial Production Methods
In industrial settings, the production of this compound often involves the continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloropropane-1,2-dithiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the compound back to propane-1,2-dithiol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide, amine, or thiolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are conducted at moderate temperatures.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Propane-1,2-dithiol.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Chloropropane-1,2-dithiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its role as an inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals, such as additives for lubricants and polymers.
Mechanism of Action
The mechanism of action of 3-chloropropane-1,2-dithiol involves its interaction with various molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the context of oxidative stress, where the compound can act as an antioxidant by scavenging reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
Propane-1,2-dithiol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Chloropropane-1-thiol: Contains only one thiol group, resulting in different chemical properties and reactivity.
3-Chloropropane-1,2-diol: Contains hydroxyl groups instead of thiol groups, leading to different chemical behavior.
Uniqueness
3-Chloropropane-1,2-dithiol is unique due to the presence of both chlorine and thiol groups, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
54788-21-5 |
|---|---|
Molecular Formula |
C3H7ClS2 |
Molecular Weight |
142.7 g/mol |
IUPAC Name |
3-chloropropane-1,2-dithiol |
InChI |
InChI=1S/C3H7ClS2/c4-1-3(6)2-5/h3,5-6H,1-2H2 |
InChI Key |
ZTZMPTRJIJQHRV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CCl)S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


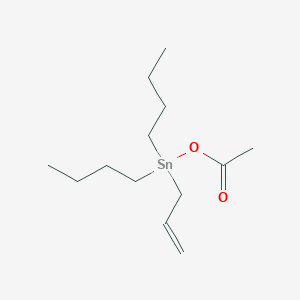
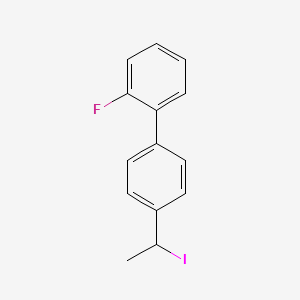
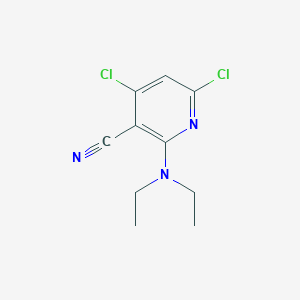

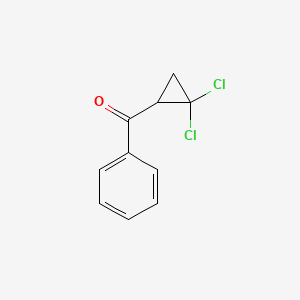

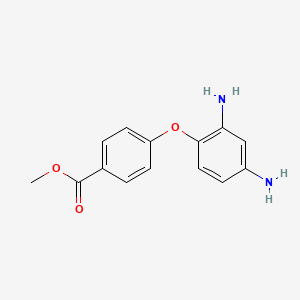


![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)


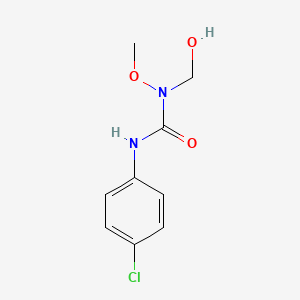
![2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14645362.png)
